molecular formula C17H14O B14334113 (1H-Inden-3-yl)(2-methylphenyl)methanone CAS No. 109662-45-5

(1H-Inden-3-yl)(2-methylphenyl)methanone

Cat. No.: B14334113
CAS No.: 109662-45-5
M. Wt: 234.29 g/mol
InChI Key: VFJKKNIORCQPJA-UHFFFAOYSA-N
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Description

(1H-Inden-3-yl)(2-methylphenyl)methanone is an organic compound with a unique structure that combines an indene moiety with a methylphenyl group

Preparation Methods

The synthesis of (1H-Inden-3-yl)(2-methylphenyl)methanone typically involves the reaction of indene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst. The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1H-Inden-3-yl)(2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Scientific Research Applications

(1H-Inden-3-yl)(2-methylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-Inden-3-yl)(2-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

(1H-Inden-3-yl)(2-methylphenyl)methanone can be compared with other similar compounds, such as:

    (1H-Inden-3-yl)(4-methylphenyl)methanone: Similar structure but with a different position of the methyl group on the phenyl ring.

    (1H-Inden-3-yl)(phenyl)methanone: Lacks the methyl group, which may affect its reactivity and applications.

    (1H-Inden-3-yl)(2-chlorophenyl)methanone: Contains a chlorine atom instead of a methyl group, leading to different chemical properties.

Properties

CAS No.

109662-45-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

3H-inden-1-yl-(2-methylphenyl)methanone

InChI

InChI=1S/C17H14O/c1-12-6-2-4-8-14(12)17(18)16-11-10-13-7-3-5-9-15(13)16/h2-9,11H,10H2,1H3

InChI Key

VFJKKNIORCQPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CCC3=CC=CC=C32

Origin of Product

United States

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